



Application Note: CellTiter-Glo® Assay for Cytotoxicity Assessment in MM0299 Cells

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Compound of Interest		
Compound Name:	MM0299	
Cat. No.:	B15574125	Get Quote

Audience: Researchers, scientists, and drug development professionals involved in oncology and drug screening.

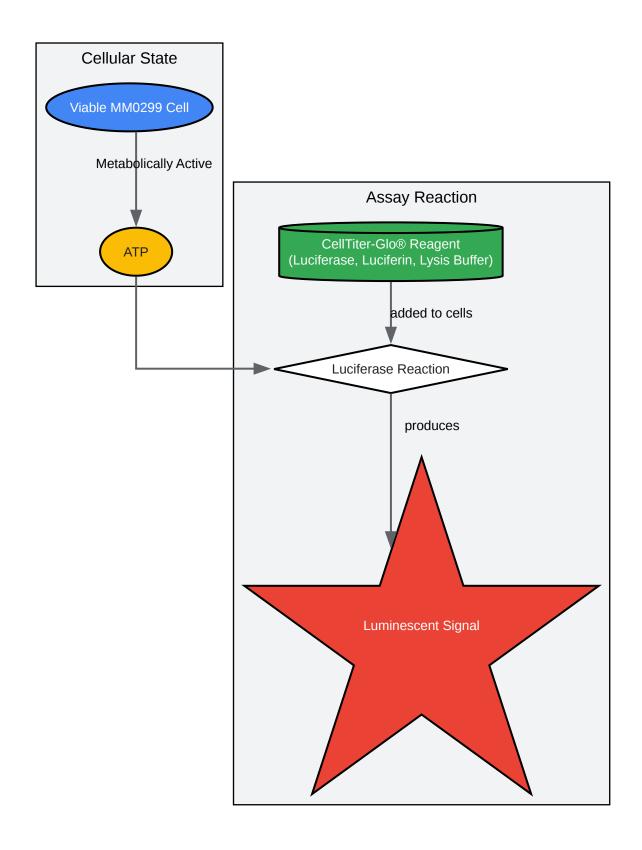
Introduction

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying viable cells in culture.[1][2] The assay is based on the quantification of ATP, an indicator of metabolically active cells.[1][2] When the single CellTiter-Glo® reagent is added directly to cells, it causes cell lysis, releases ATP, and provides the necessary components for the luciferase reaction to produce a stable, long-lasting luminescent signal.[1][3][4] The intensity of this "glow-type" signal is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[1][2] This application note provides a detailed protocol for determining the cytotoxic effects of chemical compounds on the MM0299 multiple myeloma cell line using the CellTiter-Glo® assay.

Principle of the Assay

The CellTiter-Glo® Assay utilizes a thermostable luciferase (Ultra-Glo™ Recombinant Luciferase) to generate a luminescent signal.[2] In the presence of ATP released from viable cells, the luciferase enzyme catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of light produced correlates directly with the number of living, metabolically active cells.





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Caption: Mechanism of the CellTiter-Glo® Assay.



Experimental Protocols Materials and Reagents

- MM0299 multiple myeloma cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Test compound (with a known solvent, e.g., DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
- Opaque-walled 96-well or 384-well microplates (white plates are recommended for luminescence)
- Multichannel pipette
- Orbital shaker
- Luminometer

Reagent Preparation

- CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[5]
 - Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.
 - Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.
 - Transfer the entire volume of buffer into the amber bottle containing the substrate.
 - Mix by gentle inversion or swirling until the substrate is thoroughly dissolved.[5]
- Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in complete culture medium. Ensure the final solvent concentration in the assay wells is consistent and non-toxic to the cells (typically ≤0.5%).



Protocol Step 1: Optimization of MM0299 Seeding Density

To ensure the assay results are within the linear range and that cells remain in an exponential growth phase, optimizing the seeding density is a critical first step.[6][7]

- Cell Preparation: Culture **MM0299** cells until they reach the desired confluency in a T-flask. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
- Seeding: Prepare a cell suspension and create a two-fold serial dilution. Seed the cells into a 96-well opaque-walled plate at various densities (e.g., from 40,000 down to 1,250 cells/well) in a final volume of 100 μ L. Include wells with medium only to serve as a background control. [5][8]
- Incubation: Incubate the plate for the intended duration of the cytotoxicity experiment (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO₂).
- Assay: After incubation, perform the CellTiter-Glo® assay as described in the next section (Protocol Step 2, points 5-8).
- Analysis: Plot the luminescent signal (RLU) against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear portion of the curve.

Protocol Step 2: Cytotoxicity Assay Workflow

Once the optimal seeding density is determined, proceed with the cytotoxicity experiment.

- Cell Seeding: Seed MM0299 cells at the predetermined optimal density in a total volume of 50 μL of complete culture medium into each well of a 96-well opaque-walled plate.
- Controls: Include the following controls on each plate:
 - Vehicle Control: Cells treated with the same concentration of solvent used for the test compound (represents 100% viability).

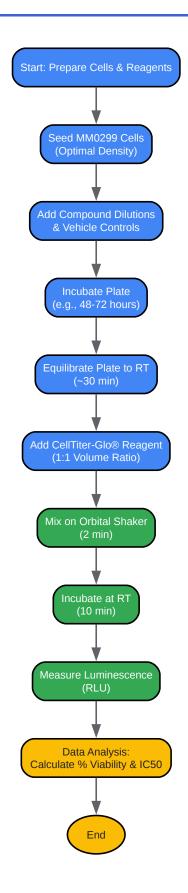
Methodological & Application





- Maximum Inhibition Control: Cells treated with a known cytotoxic agent (e.g., high concentration of staurosporine) to establish a baseline for 0% viability.
- Background Control: Wells containing culture medium only (no cells) to measure background luminescence.[3]
- Compound Addition: Add 50 μL of the prepared compound dilutions to the appropriate wells.
 This will bring the final volume in each well to 100 μL.
- Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[3][8]
- Reagent Addition: Add 100 μL of the prepared CellTiter-Glo® Reagent to each well (maintaining a 1:1 ratio of reagent to culture volume).[3][5]
- Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[5][8] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][8]
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.





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Caption: Experimental workflow for the MM0299 cytotoxicity assay.



Data Presentation and Analysis

The raw data will be in Relative Luminescence Units (RLU). To determine cytotoxicity, normalize the data to the vehicle control.

Calculation of Percent Viability:

Percent Viability (%) = [(RLU of Sample - RLU of Background) / (RLU of Vehicle Control - RLU of Background)] \times 100

Data Summary Table:

The quantitative data should be summarized in a structured table for clear comparison.

Compound Conc. (µM)	Mean RLU	Std. Deviation	Background- Subtracted RLU	% Viability
0 (Vehicle)	150,250	4,510	150,000	100.0%
0.1	135,240	3,980	135,000	90.0%
1	90,300	2,750	90,050	60.0%
10	37,780	1,120	37,530	25.0%
100	1,550	210	1,300	0.9%
Medium (Background)	250	50	N/A	N/A

IC₅₀ Determination:

The IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell viability, can be determined by plotting the percent viability against the logarithm of the compound concentration.[10] This data is then fitted to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10][11]



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